molecular formula C17H31NO4 B12102756 2-Decenoyl carnitine

2-Decenoyl carnitine

Cat. No.: B12102756
M. Wt: 313.4 g/mol
InChI Key: MITAQTMTDSXVQD-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Decenoyl carnitine (C10:1) is a medium-chain acylcarnitine ester involved in mitochondrial fatty acid β-oxidation. Structurally, it consists of a 10-carbon unsaturated acyl chain (with a double bond at the second carbon) conjugated to L-carnitine via an ester bond . This molecule facilitates the transport of fatty acids into mitochondria for energy production. Elevated levels of this compound in plasma or urine are often biomarkers of metabolic disorders, such as defects in fatty acid oxidation or secondary carnitine deficiencies . Its molecular weight is 153.1257 g/mol, distinguishing it from other acylcarnitines through mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Decenoyl carnitine can be synthesized through the esterification of L-carnitine with 2-decenoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Role in Mitochondrial Fatty Acid Transport

As a carnitine conjugate, 2-decenoyl carnitine facilitates the transport of activated fatty acids (acyl-CoAs) into mitochondria via the carnitine shuttle . This involves:

  • Carnitine palmitoyltransferase I (CPT-I): Transfers the decenoyl group from CoA to carnitine on the mitochondrial outer membrane.

  • Carnitine-acylcarnitine translocase (CACT): Shuttles this compound across the inner membrane.

  • CPT-II: Re-esterifies the decenoyl group to CoA within the mitochondrial matrix for β-oxidation .

Enzymatic Interactions in β-Oxidation

This compound participates in β-oxidation after reconversion to decenoyl-CoA. Key enzymatic steps include:

EnzymeReaction StepProduct
Acyl-CoA dehydrogenase Dehydrogenation of decenoyl-CoAtrans-2-Decenoyl-CoA (introduces double bond at C2–C3)
Enoyl-CoA hydratase Hydration of trans-2-decenoic acid3-Hydroxydecanoyl-CoA
3-Hydroxyacyl-CoA dehydrogenase Oxidation to ketone3-Ketodecanoyl-CoA
β-Ketoacyl-CoA thiolase Cleavage to acetyl-CoAOctanoyl-CoA + Acetyl-CoA

The double bond at C2–C3 necessitates auxiliary enzymes (e.g., 2,4-dienoyl-CoA reductase) for further oxidation of unsaturated intermediates .

Isomerization and Redox Reactions

Polyunsaturated fatty acid oxidation requires isomerization of double bonds. For this compound derivatives:

  • Δ3,5→Δ2,4-Dienoyl-CoA isomerase converts 3,5-dienoyl-CoA to 2,4-dienoyl-CoA.

  • 2,4-Dienoyl-CoA reductase reduces 2,4-dienoyl-CoA to trans-3-enoyl-CoA, a substrate for further β-oxidation .

Structural Impact:
The cis/trans configuration of the double bond influences enzyme specificity. For example, cis-2-enoyl-CoA isomers require isomerization to trans-2-enoyl-CoA for optimal enzymatic processing .

Comparative Analysis of Acylcarnitine Interactions

This compound exhibits distinct interactions compared to other acylcarnitines:

AcylcarnitineChain LengthDouble Bond PositionKey Enzymatic Partners
This compound C10:1Δ2CPT-I, CPT-II, CACT
Palmitoyl carnitine C16:0NoneCPT-I, CPT-II
Oleoyl carnitine C18:1Δ9CPT-I, mitochondrial thioesterases

Analytical Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods resolve this compound and its isomers. Key parameters include:

Transition (m/z)Retention Time (min)Collision Energy (eV)
454.3 → 85.113.651

Hydrophilic interaction liquid chromatography (HILIC) separates stereoisomers (e.g., R/S-hydroxy derivatives) .

Clinical and Metabolic Implications

Elevated this compound levels correlate with impaired fatty acid oxidation and metabolic disorders. For example:

  • Immune-related adverse events (irAEs): Plasma decenoylcarnitine levels are elevated in patients experiencing irAEs, suggesting mitochondrial dysfunction .

  • Type 2 diabetes: Dysregulated acylcarnitine profiles, including medium-chain species, predict insulin resistance .

Scientific Research Applications

Biomarker for Metabolic Disorders

2-Decenoyl carnitine serves as a biomarker for metabolic disorders related to fatty acid oxidation. Elevated levels of acylcarnitines, including this compound, have been associated with conditions such as obesity, type 2 diabetes, and cardiovascular diseases .

Table 1: Acylcarnitines and Associated Health Risks

AcylcarnitineAssociated ConditionReference
This compoundObesity
Type 2 Diabetes
Cardiovascular Disease

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard for quantifying acylcarnitines in biological samples through techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-TQMS). This application is crucial for metabolic profiling in clinical diagnostics.

Table 2: Analytical Techniques Using this compound

TechniquePurposeReference
Gas Chromatography-Mass SpectrometryQuantification of acylcarnitines
High-Performance Liquid Chromatography-Tandem Mass SpectrometryMetabolic profiling

Clinical Applications

Research has indicated that this compound may play a role in diagnosing and monitoring metabolic diseases such as very-long-chain acyl-CoA dehydrogenase deficiency. Studies have shown that patients with these conditions exhibit altered levels of various acylcarnitines, including this compound .

Case Study: VLCAD Deficiency

A study involving patients with very-long-chain acyl-CoA dehydrogenase deficiency highlighted the importance of measuring acylcarnitines to assess metabolic status and guide treatment strategies. The findings suggested that monitoring levels of specific acylcarnitines could provide insights into disease management .

Mechanism of Action

2-Decenoyl carnitine functions by facilitating the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation. This process generates acetyl CoA, which enters the citric acid cycle to produce ATP, the primary energy currency of the cell. The compound interacts with carnitine acyltransferases, enzymes that catalyze the transfer of acyl groups from acyl-CoA to carnitine, forming acylcarnitines .

Comparison with Similar Compounds

Comparison with Structurally Similar Acylcarnitines

Structural Differences

The primary structural variations among acylcarnitines lie in chain length, saturation, and functional groups:

Compound Chain Length Saturation Molecular Formula Key Features Reference
2-Decenoyl carnitine C10 Unsaturated (C10:1) C17H29NO4 Double bond at position 2
Decanoylcarnitine (C10) C10 Saturated C17H33NO4 Fully saturated chain
Octanoylcarnitine (C8) C8 Saturated C15H29NO4 Shorter chain, faster β-oxidation
Tetradecenoylcarnitine (C14:1) C14 Unsaturated (C14:1) C21H39NO4 Longer chain with double bond
Hexanoylcarnitine (C6) C6 Saturated C13H25NO4 Very short chain, rapid metabolism

Key Observations :

  • Chain Length : Longer chains (e.g., C14:1) require more enzymatic steps for complete oxidation compared to medium chains like C10:1 .
  • Saturation : Unsaturated acylcarnitines (e.g., C10:1, C14:1) exhibit distinct metabolic fates due to the position and number of double bonds, influencing their interaction with enzymes like acyl-CoA dehydrogenases .

Functional and Metabolic Differences

Transport Mechanisms:

  • OCTN2 Transporter Affinity: this compound shares the OCTN2 transporter with other acylcarnitines for cellular uptake. However, its transport efficiency may vary due to structural differences. For example, inhibition studies show that L-carnitine and acetyl-L-carnitine compete more effectively for OCTN2 than unsaturated analogs like this compound .
  • pH Sensitivity : Transport activity of carnitine derivatives is pH-dependent. In hepatoma cells, uptake peaks at pH 7.4, whereas in retinal cells, optimal pH differs, suggesting tissue-specific transport dynamics .

Metabolic Pathways:

  • β-Oxidation Efficiency: Medium-chain acylcarnitines (C6–C12) are oxidized more rapidly than long-chain analogs (C14–C18). This compound’s unsaturated structure may slow its processing compared to saturated decanoylcarnitine (C10) .
  • Clinical Implications : Elevated C10:1 is linked to disorders like glutaric acidemia type II, while C14:1 accumulation is associated with mitochondrial trifunctional protein deficiency .

Clinical and Diagnostic Relevance

  • Biomarker Specificity: this compound is less commonly elevated in primary carnitine deficiency (OCTN2 defects) compared to free carnitine or acetylcarnitine .
  • Cancer Metabolism: In breast cancer, this compound levels decrease alongside valeryl carnitine (C5) during tumor progression, suggesting shared pathways in lipid metabolism dysregulation .

Biological Activity

2-Decenoyl carnitine is a medium-chain acylcarnitine that plays a crucial role in fatty acid metabolism. As an ester of L-carnitine and decenoic acid, it facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation, a process essential for energy production in cells. The unique structural characteristics of this compound, particularly the presence of a double bond in its acyl chain, influence its biochemical properties and biological functions.

Chemical Structure and Synthesis

The chemical formula of this compound can be represented as follows:

C13H25NO3\text{C}_{13}\text{H}_{25}\text{NO}_3

The synthesis typically involves the esterification of L-carnitine with trans-2-decenoic acid under acidic conditions, often utilizing catalysts like sulfuric acid or p-toluenesulfonic acid. The product is then purified through recrystallization or chromatography to achieve high purity levels suitable for research and clinical applications.

Biological Functions

Energy Metabolism
this compound acts as a carrier for long-chain acyl groups derived from fatty acids, facilitating their transport across the inner mitochondrial membrane into the mitochondrial matrix. Once inside, these acyl groups are processed by enzymes such as carnitine O-palmitoyltransferase 2 (CPT II), which is vital for β-oxidation, converting fatty acids into acetyl-CoA that enters the citric acid cycle to generate ATP.

Interactions with Enzymes
Research indicates that this compound interacts with various enzymes involved in fatty acid metabolism, including:

  • Carnitine acyltransferases
  • Acyl-CoA dehydrogenases

These interactions are critical for the effective transport and oxidation of fatty acids within mitochondria, highlighting its potential implications in metabolic disorders.

Clinical Implications

The role of this compound extends into clinical research, particularly concerning metabolic diseases. Elevated levels of acylcarnitines, including this compound, have been associated with conditions such as obesity, type 2 diabetes, and cardiovascular diseases. A study indicated that increased concentrations of medium-chain acylcarnitines correlate with a higher risk of lower-extremity functional impairment among individuals with specific metabolic profiles .

Case Studies

  • Carnitine Palmitoyltransferase II Deficiency
    A retrospective study involving patients diagnosed with CPT II deficiency highlighted the importance of analyzing plasma acylcarnitines for diagnosis. In this cohort, normal acylcarnitine profiles were observed during episodes of rhabdomyolysis, emphasizing the need for comprehensive metabolic screening that includes this compound analysis .
  • Metabolic Disorders
    In patients with metabolic disorders related to fatty acid oxidation defects, abnormal levels of various acylcarnitines were observed. The identification of specific metabolites like this compound can aid in diagnosing conditions such as very long-chain acyl-CoA dehydrogenase deficiency .

Table 1: Biological Activity and Clinical Relevance of this compound

Biological Activity Clinical Relevance
Facilitates mitochondrial transportAssociated with energy production deficits in metabolic disorders
Interacts with CPT II and other enzymesPotential biomarker for fatty acid oxidation disorders
Modulates metabolic pathwaysLinked to obesity and type 2 diabetes risk

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for detecting and quantifying 2-Decenoyl carnitine in biological samples?

  • Methodology : Targeted metabolomics using tandem mass spectrometry (MS/MS) coupled with stable isotope dilution (SID) ensures precise quantitation of acylcarnitines, including this compound (C10:1). This approach minimizes matrix effects and enhances reproducibility . For large-scale studies, dried blood spots (DBS) analyzed via MS/MS provide standardized, cost-effective sample handling .

Q. What is the biological role of this compound in fatty acid metabolism?

  • Mechanistic Insight : As a medium-chain acylcarnitine, it facilitates mitochondrial transport of decenoyl-CoA derivatives for β-oxidation. Evidence from gene expression profiling suggests carnitine derivatives modulate insulin signaling and repress gluconeogenic pathways, indirectly influencing lipid-glucose crosstalk .

Q. How is this compound synthesized endogenously, and what enzymes regulate its metabolism?

  • Pathway Analysis : Biosynthesis involves carnitine palmitoyltransferases (CPT1/2) and carnitine-acylcarnitine translocase (CACT). Hepatic peroxisomal oxidation of very-long-chain fatty acids generates decenoyl intermediates, which are conjugated to carnitine via CPT2 . Genetic defects in SLC22A5 (primary carnitine deficiency) disrupt systemic carnitine recycling, altering acylcarnitine profiles .

Advanced Research Questions

Q. How can rare genetic variants affecting this compound levels be identified and validated?

  • Experimental Design : Whole-genome sequencing (WGS) with sliding-window rare variant analysis (e.g., CCRS method) identifies loci like MDGA2 associated with cis-4-decenoylcarnitine. Functional validation requires in vitro assays (e.g., modified intracellular probe assays) to measure carnitine transport efficiency and acylcarnitine accumulation .

Q. What experimental strategies resolve contradictions in carnitine supplementation studies (e.g., metabolic benefits vs. null outcomes)?

  • Data Reconciliation : Meta-analyses should stratify by cohort characteristics (e.g., baseline carnitine levels, comorbidities). For example, in type 2 diabetes, carnitine’s efficacy depends on baseline oxidative stress and lipid profiles. Use covariate-adjusted models (e.g., AUC analysis for longitudinal data) to isolate treatment effects .

Q. How should researchers design human trials to investigate this compound’s role in metabolic diseases?

  • Protocol Considerations :

  • Participant Selection : Enroll cohorts with defined carnitine deficiencies (plasma C0 < 10 μM) or mitochondrial disorders. Use ROC analysis to optimize diagnostic thresholds for carnitine-related metabolites .
  • Administration Routes : Prioritize parenteral delivery to bypass gut microbiota-mediated metabolism (e.g., TMAO generation), which confounds oral supplementation outcomes .

Q. What computational models are suitable for analyzing dynamic this compound kinetics in metabolic flux studies?

  • Modeling Framework : Use time-course metabolomics data to fit compartmental models (e.g., Michaelis-Menten kinetics for CPT enzymes). Tools like R-based packages enable DeLong’s test for ROC comparisons and Mann-Whitney U tests for metabolite-level differences .

Q. Methodological Pitfalls & Solutions

  • Data Quality : Exclude metabolites with concentrations below detection limits (<50 nM) or high inter-assay variability .
  • Confounding Factors : Control for dietary carnitine intake (e.g., red meat consumption) and supplement use via structured questionnaires .
  • Ethical Compliance : For human studies, adhere to protocols for participant anonymity, informed consent, and biospecimen handling per IRB guidelines .

Properties

Molecular Formula

C17H31NO4

Molecular Weight

313.4 g/mol

IUPAC Name

3-[(E)-dec-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h11-12,15H,5-10,13-14H2,1-4H3/b12-11+

InChI Key

MITAQTMTDSXVQD-VAWYXSNFSA-N

Isomeric SMILES

CCCCCCC/C=C/C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.